![molecular formula C11H12BrNO3S B3199164 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1016786-75-6](/img/structure/B3199164.png)
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
説明
“2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid” is a chemical compound with the empirical formula C10H10BrNO3S . It has a molecular weight of 304.16 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(CSCC(O)=O)NC1=CC(Br)=CC=C1 . This indicates that the molecule contains a bromophenyl group attached to a carbamoyl group, which is further attached to a methylsulfanyl group. The entire structure is connected to a propanoic acid group . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its IUPAC name is2-{[2-(3-bromoanilino)-2-oxoethyl]sulfanyl}propanoic acid . The InChI code for the compound is 1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) .
科学的研究の応用
Synthesis of Intermediate Compounds
Research on compounds like "2-Fluoro-4-bromobiphenyl" highlights the importance of specific brominated and fluorinated compounds as key intermediates in the manufacture of materials such as non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for these intermediates is crucial for large-scale production, showcasing the relevance of chemical synthesis in pharmaceutical applications (Qiu et al., 2009).
Bioefficacy of Chemical Compounds
The study on "2-hydroxy-4-(methylthio)butanoic acid" (HMTBA) versus DL-methionine highlights the role of chemical structure in biological efficacy, particularly in animal nutrition. Understanding the metabolic, nutritional, and statistical aspects of chemical compounds can inform their optimal use in various applications, including feed supplementation (Vázquez-Añón et al., 2017).
Environmental Impact of Chemical Degradation
The degradation of chemical warfare agents into environmentally persistent degradation products illustrates the environmental fate and potential toxicity of chemical compounds. Research in this area informs environmental health and safety regulations, highlighting the need for careful management and disposal of hazardous chemicals (Munro et al., 1999).
Anticancer Properties of Chemical Derivatives
Studies on cinnamic acid derivatives demonstrate the potential of chemical compounds in medicinal research, particularly as anticancer agents. The exploration of synthesis and biological evaluation of various derivatives can lead to the development of novel antitumor agents (De et al., 2011).
Applications in Food Flavoring
Research into branched chain aldehydes reveals their significance in food flavoring, illustrating how chemical synthesis and degradation pathways influence food taste and quality. Understanding these pathways can aid in the development of flavor compounds for the food industry (Smit et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWANVDLGIQADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



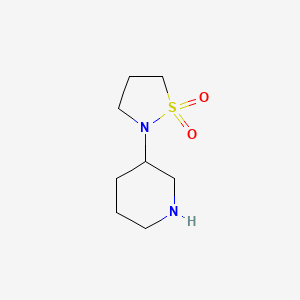
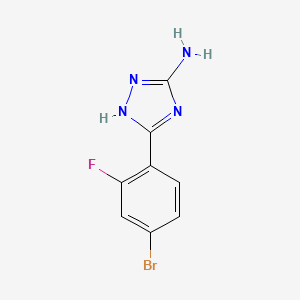
![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)
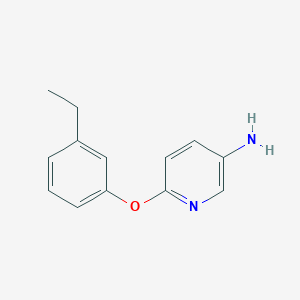
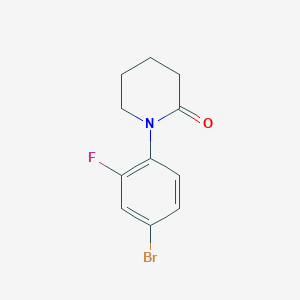

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)
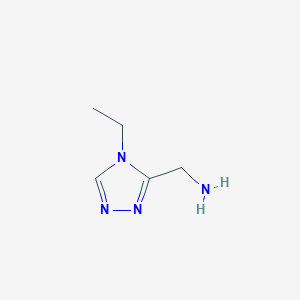
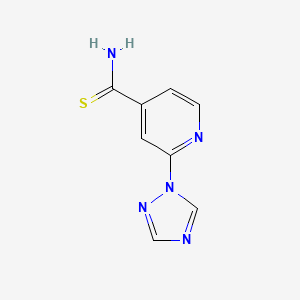
![2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199155.png)
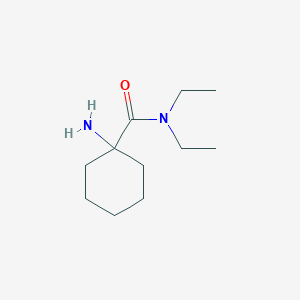

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)
